molecular formula C8H9NO4S B084099 4-[(Methylamino)sulfonyl]benzoic acid CAS No. 10252-63-8

4-[(Methylamino)sulfonyl]benzoic acid

Cat. No. B084099
Key on ui cas rn: 10252-63-8
M. Wt: 215.23 g/mol
InChI Key: PAOYGUDKABVANA-UHFFFAOYSA-N
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Patent
US06310070B1

Procedure details

2.8 ml (20 mmol) triethylamine was added to and dissolved in a suspension of 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid in dichloromethane. To the solution 3.1 ml of 40% aqueous solution of methylamine was added and stirred at room temperature overnight. After the reaction solution was concentrated under vacuum, the residue was dissolved in ethyl acetate-5% sodium hydrogencarbonate aqueous solution. The water layer was washed with ethyl acetate and adjusted to 2-3 pH with citric acid. The organic layer obtained by extracting the water layer with ethyl acetate was washed with distilled water, then with saturated brine, dried over anhydrous magnesium sulfate. This solution was concentrated under vacuum and the residue was crystallized from ethyl acetate-hexane to obtain 2.9 g of 4-methylaminosulfonylbenzoic acid (yield 67%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
3.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)CC)C.Cl[S:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10].CN>ClCCl>[CH3:1][NH:3][S:9]([C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
solution
Quantity
3.1 mL
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate-5% sodium hydrogencarbonate aqueous solution
WASH
Type
WASH
Details
The water layer was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
EXTRACTION
Type
EXTRACTION
Details
by extracting the water layer with ethyl acetate
WASH
Type
WASH
Details
was washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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